

Application Note: Determination of Triethanolamine Salicylate in Ointments by Infrared Spectroscopy

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Compound of Interest

Compound Name: *Triethanolamine salicylate*

Cat. No.: *B1681589*

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Abstract

This application note details a robust and validated method for the quantitative determination of **triethanolamine salicylate** (trolamine salicylate), an active pharmaceutical ingredient (API), in semi-solid ointment formulations using Fourier Transform Infrared (FTIR) spectroscopy. The described protocol leverages a solvent extraction procedure followed by analysis using a liquid transmission cell, providing a rapid, accurate, and cost-effective alternative to more complex chromatographic techniques.[1][2][3] This method is suitable for quality control and formulation development environments.

Introduction

Triethanolamine salicylate is a widely used topical analgesic for the temporary relief of minor aches and pains of muscles and joints. Ensuring the correct dosage and uniformity of the API in the final ointment product is critical for its safety and efficacy.[2] Traditional analytical methods for API quantification can be time-consuming and labor-intensive.[1]

FTIR spectroscopy offers a powerful alternative by providing a molecular "fingerprint" of the sample, allowing for both identification and quantification.[4][5] The technique is based on the absorption of infrared radiation by specific molecular vibrations, which, according to the Beer-Lambert law, is directly proportional to the concentration of the analyte.[5] This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of

triethanolamine salicylate in an ointment matrix, complete with guidelines for method validation in accordance with ICH Q2(R1) standards.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Principle of the Method

The quantification of **triethanolamine salicylate** is achieved by measuring the absorbance of a characteristic vibrational band in its mid-infrared spectrum. **Triethanolamine salicylate** possesses several distinct functional groups that give rise to strong IR absorptions, including:

- Carbonyl (C=O) stretch from the salicylate moiety, typically appearing in the 1720-1680 cm^{-1} region.[\[10\]](#)
- C=C aromatic ring stretches around 1600-1500 cm^{-1} .[\[11\]](#)[\[12\]](#)
- O-H and N-H stretches, which are often broad and may overlap, in the 3550-3200 cm^{-1} region.[\[13\]](#)

To isolate the API from the interfering ointment base (typically composed of hydrocarbons, waxes, and polymers), a solvent extraction is performed. The concentration of the API in the resulting extract is then determined by measuring the absorbance of a selected characteristic peak and comparing it against a calibration curve prepared from standards of known concentrations.

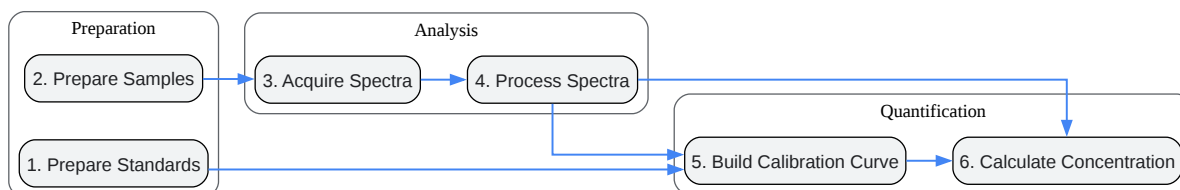
Materials and Apparatus

- Apparatus:
 - Fourier Transform Infrared (FTIR) Spectrometer
 - Demountable or fixed pathlength liquid transmission cell (e.g., with CaF_2 or KBr windows).[\[14\]](#)[\[15\]](#)
 - Analytical Balance (4-decimal place)
 - Volumetric flasks (Class A)
 - Pipettes (Class A)

- Centrifuge
- Vortex mixer
- Syringes and syringe filters (0.45 μm)
- Reagents and Standards:
 - **Triethanolamine Salicylate** Reference Standard (USP grade or equivalent)
 - Chloroform, Spectroscopic Grade (or other suitable IR-transparent solvent that effectively dissolves the analyte and precipitates the ointment base)
 - Ointment placebo (optional, for specificity studies)

Experimental Protocol

The overall workflow for the analysis is depicted below.



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Figure 1: General workflow for the quantitative analysis of **triethanolamine salicylate** in ointments.

4.1. Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1000 $\mu\text{g/mL}$): Accurately weigh approximately 25 mg of **Triethanolamine Salicylate** Reference Standard into a 25 mL volumetric flask. Dissolve and

dilute to volume with chloroform.

- Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the stock solution with chloroform. A suggested concentration range is 50-250 µg/mL.

4.2. Preparation of Sample Solution

- Sample Weighing: Accurately weigh an amount of ointment equivalent to approximately 10 mg of **triethanolamine salicylate** into a 15 mL centrifuge tube.
- Extraction: Add 10 mL of chloroform to the centrifuge tube. Cap tightly and vortex for 2 minutes to disperse the ointment and dissolve the API.
- Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the insoluble ointment excipients.
- Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This solution is now ready for analysis.

4.3. FTIR Spectral Acquisition

- Instrument Setup: Set the FTIR spectrometer to acquire spectra in the mid-IR range (4000-650 cm⁻¹) with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
- Background Collection: Fill the liquid transmission cell with the blank solvent (chloroform) and acquire a background spectrum.[\[14\]](#)
- Sample Measurement: Empty and dry the cell. Fill the cell with the first standard or sample solution, ensuring no air bubbles are present.[\[14\]](#) Acquire the spectrum.
- Cleaning: Thoroughly clean the cell with chloroform between each measurement to prevent carryover.[\[16\]](#)

Data Analysis and Quantification

- Peak Selection: Identify a characteristic, well-resolved absorption band for **triethanolamine salicylate** that is free from interference. The strong carbonyl (C=O) stretch around 1690

cm^{-1} is often a suitable choice.

- **Baseline Correction:** Apply a consistent baseline correction to all spectra across the width of the selected analytical peak.
- **Calibration Curve:** Measure the peak height or peak area of the analytical band for each standard solution. Plot a graph of absorbance versus concentration ($\mu\text{g/mL}$). Perform a linear regression analysis on the data. The curve should have a correlation coefficient (r^2) of ≥ 0.995 .

Table 1: Example Calibration Data for **Triethanolamine Salicylate**

Standard Concentration ($\mu\text{g/mL}$)	Absorbance at 1690 cm^{-1} (AU)
50	0.115
100	0.231
150	0.344
200	0.462
250	0.578

- **Sample Quantification:** Measure the absorbance of the analytical peak for the sample preparation. Use the linear regression equation from the calibration curve to calculate the concentration of **triethanolamine salicylate** in the sample solution (C_{soln}).
- **Calculate Percentage in Ointment:** The percentage of **triethanolamine salicylate** in the original ointment sample can be calculated using the following formula:

$$\% \text{ API} = (C_{\text{soln}} \times V \times 100) / (W_{\text{sample}} \times 1000)$$

Where:

- C_{soln} = Concentration in the sample solution ($\mu\text{g/mL}$)
- V = Volume of solvent used for extraction (mL)

- W_{sample} = Weight of the ointment sample (mg)

Method Validation

To ensure the analytical procedure is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[\[6\]](#)[\[9\]](#)

- **Specificity:** Analyze a placebo ointment sample. The resulting spectrum should show no significant absorption at the analytical wavenumber, confirming that the excipients do not interfere with the API's quantification.
- **Linearity:** Assessed from the calibration curve ($r^2 \geq 0.995$) over the specified concentration range.
- **Accuracy:** Perform recovery studies by spiking a placebo ointment with known amounts of API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
- **Precision:**
 - **Repeatability:** Analyze a minimum of six independent sample preparations. The relative standard deviation (RSD) should be $\leq 2\%$.
 - **Intermediate Precision:** Repeat the analysis on a different day with a different analyst to assess variability. The RSD should remain within acceptable limits.
- **Range:** The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.

Troubleshooting

Issue	Potential Cause	Suggested Solution
Cloudy Extract	Incomplete precipitation of excipients.	Increase centrifugation time/speed. Use a smaller pore size filter.
Low Recovery	Incomplete API extraction.	Increase vortexing time. Evaluate alternative extraction solvents.
High RSD	Inconsistent sample preparation or cell filling.	Ensure consistent and thorough mixing. Flush cell adequately between samples.
Non-linear Curve	Detector saturation at high concentrations.	Dilute standards and samples to fall within the linear range of the detector.
Baseline Drift	Instrument instability, temperature fluctuation.	Allow instrument to warm up and stabilize. Re-run background spectrum frequently.

Conclusion

The described FTIR spectroscopic method provides a simple, rapid, and reliable means for the quantitative determination of **triethanolamine salicylate** in ointment formulations.[3] With proper validation, this technique can be effectively implemented in quality control laboratories for routine analysis, ensuring product quality and compliance with regulatory standards.

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